N,N'-bis(3-fluorophenyl)benzene-1,2-dicarboxamide
Description
N1N2-BIS(3-FLUOROPHENYL)BENZENE-12-DICARBOXAMIDE is a synthetic organic compound characterized by the presence of two fluorophenyl groups attached to a benzene ring through amide linkages.
Properties
Molecular Formula |
C20H14F2N2O2 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
1-N,2-N-bis(3-fluorophenyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C20H14F2N2O2/c21-13-5-3-7-15(11-13)23-19(25)17-9-1-2-10-18(17)20(26)24-16-8-4-6-14(22)12-16/h1-12H,(H,23,25)(H,24,26) |
InChI Key |
XYGQXLKJCGRXKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1N2-BIS(3-FLUOROPHENYL)BENZENE-12-DICARBOXAMIDE typically involves the reaction of 3-fluoroaniline with benzene-1,2-dicarboxylic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N1N2-BIS(3-FLUOROPHENYL)BENZENE-12-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1N2-BIS(3-FLUOROPHENYL)BENZENE-12-DICARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N1N2-BIS(3-FLUOROPHENYL)BENZENE-12-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
N1N3-BIS(3-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE: Similar structure but different positional isomer.
N1N3-BIS(2-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE: Similar structure with fluorine atoms in different positions.
Uniqueness
N1N2-BIS(3-FLUOROPHENYL)BENZENE-12-DICARBOXAMIDE is unique due to its specific arrangement of fluorophenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
